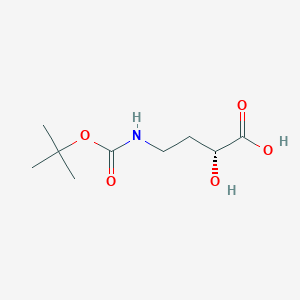

(R)-4-N-Boc-amino-2-hydroxybutyric acid

描述

Significance as a Chiral Intermediate and Building Block in Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into larger, more complex structures. (R)-4-N-Boc-amino-2-hydroxybutyric acid serves as a high-value building block because it provides a pre-packaged set of functional groups with a specific, defined stereochemistry. The presence of the chiral center at the carbon atom bearing the hydroxyl group is of paramount importance. In the synthesis of pharmaceuticals and other biologically active molecules, often only one specific enantiomer (one of a pair of mirror-image molecules) will have the desired effect, while the other may be inactive or even harmful. By using a chiral building block like this compound, chemists can ensure the final product has the correct three-dimensional structure.

The term "chiral intermediate" refers to its role as a stepping stone in a multi-step synthesis. It is not the final product itself but a key component that is incorporated into the target molecule along the synthetic pathway. The Boc (tert-butoxycarbonyl) protecting group is critical to its function as an intermediate. This group "caps" the reactive amino group, preventing it from interfering with reactions intended for the carboxylic acid or hydroxyl parts of the molecule. Once the desired transformations are complete, the Boc group can be easily removed under mild acidic conditions to reveal the free amine, which can then be used in subsequent synthetic steps, such as peptide bond formation. This controlled, stepwise approach is fundamental to the synthesis of complex molecules like peptides, modified amino acids, and other pharmacologically relevant compounds.

Contextualization within Amino Acid and Hydroxy Acid Chemistry Research

This compound is a hybrid molecule that sits (B43327) at the intersection of amino acid and hydroxy acid chemistry. Its core structure is a four-carbon chain, making it a derivative of butyric acid. The presence of a hydroxyl group at the second carbon (the alpha-position) classifies it as an alpha-hydroxy acid (α-HA). wikipedia.org Alpha-hydroxy acids are a well-studied class of compounds known for their utility in various chemical transformations.

Simultaneously, the molecule is a derivative of a gamma-amino acid, as the amino group is located on the fourth carbon (the gamma-position) relative to the carboxyl group. The unprotected parent compound, 4-amino-2-hydroxybutanoic acid, is structurally related to gamma-aminobutyric acid (GABA), a key neurotransmitter. nih.gov This structural similarity makes its derivatives subjects of interest in medicinal chemistry for developing compounds that might interact with GABA-related biological pathways. chemicalbook.com

The application of the Boc protecting group firmly places this compound within the mainstream of modern amino acid chemistry and peptide synthesis. Boc-protected amino acids are standard reagents used in both solid-phase and liquid-phase peptide synthesis to build peptide chains one amino acid at a time. The stability of the Boc group under many reaction conditions, coupled with its straightforward removal, makes it an invaluable tool. Therefore, this compound is not just a simple chemical but a sophisticated tool that leverages principles from both hydroxy acid and protected amino acid chemistry to enable the precise construction of stereochemically defined molecular architectures.

Compound Data

Below is a table summarizing the key chemical properties of this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | (R)-4-[(tert-butoxycarbonyl)amino]-2-hydroxybutanoic acid achemblock.com |

| CAS Number | 496918-28-6 achemblock.com |

| Molecular Formula | C9H17NO5 achemblock.com |

| Molecular Weight | 219.24 g/mol achemblock.com |

| Appearance | White to light yellow crystal powder chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-4-6(11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POASMXSJVKADPM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650637 | |

| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496918-28-6 | |

| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 4 N Boc Amino 2 Hydroxybutyric Acid

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. Enzymes, as natural chiral catalysts, are particularly well-suited for producing enantiomerically pure compounds like (R)-4-N-Boc-amino-2-hydroxybutyric acid.

Enzymatic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely employed enzymatic method for separating racemic mixtures. This technique relies on an enzyme's ability to selectively react with one enantiomer at a much higher rate than the other, allowing for the separation of the two. In the context of synthesizing the target compound, a common approach involves the enzymatic hydrolysis of a racemic ester derivative.

For instance, a racemic mixture of 4-N-Boc-amino-2-hydroxybutyric acid ester can be subjected to hydrolysis by a lipase (B570770) or protease. These enzymes can exhibit high stereoselectivity, preferentially hydrolyzing one ester enantiomer to the corresponding carboxylic acid while leaving the other enantiomer largely unreacted. oregonstate.edu Lipase B from Candida antarctica (CAL-B) is a notable biocatalyst known for its effectiveness in resolving N-protected amino acid derivatives with high enantiomeric ratios. elsevierpure.com The resulting mixture, containing the (R)-acid and the unreacted (S)-ester (or vice-versa depending on the enzyme's selectivity), can then be separated using standard chemical techniques like extraction.

Table 1: Illustrative Enzymatic Kinetic Resolution

| Step | Description | Reactant(s) | Enzyme Example | Product Mixture |

|---|---|---|---|---|

| 1 | Racemic Ester Synthesis | Racemic 4-N-Boc-amino-2-hydroxybutyric acid, Alcohol (e.g., Methanol), Acid catalyst | N/A | Racemic Methyl 4-N-Boc-amino-2-hydroxybutyrate |

| 2 | Enantioselective Hydrolysis | Racemic Methyl 4-N-Boc-amino-2-hydroxybutyrate, Water | Lipase or Protease (e.g., CAL-B) | This compound and (S)-Methyl 4-N-Boc-amino-2-hydroxybutyrate |

Tandem Enzymatic Aldol (B89426) Addition–Transamination Strategies

One-pot tandem reactions that utilize multiple enzymes are highly efficient as they reduce the need for intermediate purification steps, minimize waste, and can overcome equilibrium limitations. A powerful tandem strategy for synthesizing chiral γ-hydroxy-α-amino acids involves a sequential aldol addition and transamination. nih.govacs.org

This approach can be adapted for the synthesis of the target molecule. The process begins with an enantioselective aldol addition of pyruvate (B1213749) to a protected amino-aldehyde, catalyzed by an aldolase (B8822740) such as trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA). nih.govacs.org This step creates the chiral 4-hydroxy-2-oxo acid intermediate. Subsequently, a stereoselective transaminase introduces the amino group at the C2 position using an amine donor, yielding the final γ-hydroxy-α-amino acid product. researchgate.net The stereoselectivity of both the aldolase and the transaminase is critical for controlling the final configuration of the product. nih.govacs.org

Table 2: Tandem Aldol Addition-Transamination Pathway

| Step | Reaction | Enzyme Class | Key Enzyme Example | Substrates | Product |

|---|---|---|---|---|---|

| 1 | Aldol Addition | Aldolase | HBPA (Pseudomonas putida) | 3-(Boc-amino)propanal, Pyruvate | (R)-4-(Boc-amino)-2-oxo-butanoic acid |

Rational Enzyme Redesign for Stereoselective Biosynthesis

While naturally occurring enzymes can possess useful catalytic properties, they are often not perfectly optimized for industrial applications or for activity on non-natural substrates. Rational enzyme redesign uses knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make targeted modifications (mutations) to improve its performance. nih.govnih.gov

This strategy can be applied to enhance the synthesis of this compound. For example, if a ketoreductase enzyme shows low stereoselectivity in reducing the precursor 4-(tert-butoxycarbonylamino)-2-oxobutanoic acid, rational design can be employed. By identifying key amino acid residues in the enzyme's active site that interact with the substrate, mutations can be introduced to create a binding pocket that preferentially accommodates the substrate in an orientation leading to the desired (R)-enantiomer. nih.govfrontiersin.org Computational modeling can predict the effect of specific mutations on substrate binding and transition state stabilization, reducing the amount of experimental screening required. frontiersin.org This approach has been successfully used to alter and improve the enantioselectivity of various enzyme classes, including lipases and dehydrogenases. nih.govresearchgate.net

Table 3: Rational Design Cycle for Enzyme Improvement

| Phase | Action | Methodology | Goal |

|---|---|---|---|

| 1 | Target Identification | Analysis of enzyme structure and mechanism | Identify key amino acid residues in the active site influencing stereoselectivity. |

| 2 | In Silico Mutagenesis | Molecular modeling, docking simulations | Predict mutations that will favor the formation of the (R)-enantiomer. |

| 3 | Site-Directed Mutagenesis | Genetic engineering techniques | Create the redesigned enzyme variant(s). |

Asymmetric Chemical Synthesis Routes

Asymmetric chemical synthesis provides direct pathways to enantiomerically pure compounds, often relying on chiral auxiliaries, catalysts, or starting materials to control stereochemistry.

Multi-Step Protection-Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. nih.gov Synthesizing this compound often involves a multi-step sequence where the Boc group is strategically introduced to protect an amine functionality while other chemical transformations are performed. organic-chemistry.org

A typical synthesis might start from a commercially available chiral precursor, such as a derivative of (R)-aspartic acid or (R)-malic acid. The strategy involves protecting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. nih.govorganic-chemistry.org Subsequent steps might include functional group interconversions, such as the reduction of a carboxylic acid to an alcohol, followed by further modifications to construct the final carbon skeleton. The Boc group remains intact throughout these transformations and is a key feature of the final target molecule. If necessary for subsequent reactions, the Boc group can be removed using reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758). researchgate.netreddit.com

Table 4: Boc-Group Protection and Deprotection Reagents

| Process | Common Reagent(s) | Solvent(s) | Key Feature |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane, THF, Water-Acetone | Forms a stable carbamate (B1207046) with primary and secondary amines. |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in Dioxane | Dichloromethane (DCM), Dioxane | Cleavage occurs under mild acidic conditions, orthogonal to many other protecting groups. organic-chemistry.orgresearchgate.net |

Stereoselective Reduction Methods

A highly effective strategy for establishing the chiral hydroxyl center at the C2 position is the asymmetric reduction of a prochiral ketone. In this case, the precursor 4-(tert-butoxycarbonylamino)-2-oxobutanoic acid is reduced to the desired (R)-hydroxy acid. This transformation can be achieved with high enantioselectivity using chiral reducing agents or catalysts.

Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a prominent method. frontiersin.org These enzymes, often using NADH or NADPH as a cofactor, can exhibit exquisite stereoselectivity, producing the (R)-alcohol with very high enantiomeric excess. Alternatively, chemical methods employing chiral metal catalysts, such as those based on Ruthenium or Rhodium complexed with chiral ligands (e.g., BINAP), can facilitate the asymmetric hydrogenation of the keto group to yield the desired (R)-enantiomer. The choice of catalyst and reaction conditions is critical for achieving high stereocontrol.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. By temporarily incorporating a chiral moiety, it is possible to direct the formation of new stereocenters with a high degree of control. For the synthesis of β-hydroxy γ-amino acids like this compound, the Evans aldol reaction using chiral oxazolidinones is a prominent and well-established methodology. nih.govalfa-chemistry.com

The general approach involves the diastereoselective aldol reaction of a chiral N-acyloxazolidinone with an appropriate aldehyde. In the context of synthesizing this compound, the key starting materials are a chiral oxazolidinone auxiliary and N-Boc-2-aminoacetaldehyde. The latter is commercially available, facilitating its use in synthesis.

The stereochemical outcome of the Evans aldol reaction is highly predictable and is controlled by the stereochemistry of the chiral auxiliary. alfa-chemistry.com For the synthesis of the desired (2R) stereocenter in the target molecule, a specific enantiomer of the Evans auxiliary is chosen. The reaction typically proceeds via a boron-mediated Z-enolate, which reacts with the aldehyde through a chair-like transition state to yield the syn-aldol product with high diastereoselectivity. alfa-chemistry.com

A general synthetic sequence based on this methodology can be outlined as follows:

Acylation of the Chiral Auxiliary: The selected chiral oxazolidinone is acylated with an appropriate acyl halide to form the N-acyloxazolidinone.

Diastereoselective Aldol Reaction: The N-acyloxazolidinone is then subjected to an aldol reaction with N-Boc-2-aminoacetaldehyde. This reaction is typically mediated by a Lewis acid, such as a boron triflate, and a tertiary amine base. The reaction conditions are carefully controlled to ensure high diastereoselectivity.

Cleavage of the Chiral Auxiliary: Following the aldol reaction, the chiral auxiliary is cleaved from the product. This can be achieved under mild conditions, for example, using lithium hydroxide (B78521) and hydrogen peroxide, to afford the desired carboxylic acid without epimerization of the newly formed stereocenters. nih.gov The chiral auxiliary can often be recovered and reused, adding to the efficiency of the process.

This approach allows for the synthesis of orthogonally protected β-hydroxy γ-amino acids, where the amino and hydroxyl groups can be selectively manipulated in subsequent synthetic steps. nih.gov

Table 1: Key Steps in Chiral Auxiliary-Based Synthesis

| Step | Description | Key Reagents and Conditions |

| 1 | Acylation of Chiral Auxiliary | Chiral oxazolidinone, Acyl chloride, Base (e.g., n-BuLi) |

| 2 | Aldol Reaction | N-acyloxazolidinone, N-Boc-2-aminoacetaldehyde, Lewis Acid (e.g., Bu₂BOTf), Base (e.g., Et₃N) |

| 3 | Auxiliary Cleavage | Aldol adduct, LiOH, H₂O₂ |

Industrial-Scale Production Strategies for Research Materials

The transition from laboratory-scale synthesis to industrial-scale production for research materials requires careful consideration of several factors, including scalability, cost-effectiveness, safety, and product purity. The chiral auxiliary-based synthesis described above is amenable to scale-up, with reports of similar β-hydroxy γ-amino acid syntheses being performed on a >100 g scale. nih.gov

Key strategies for the industrial-scale production of this compound for research purposes include:

Process Optimization: Each step of the synthesis must be optimized for large-scale production. This includes fine-tuning reaction parameters such as temperature, concentration, reaction time, and stoichiometry to maximize yield and minimize the formation of impurities.

Telescoping Processes: To improve efficiency and reduce manual handling, "telsecoped" or one-pot processes are often developed where multiple synthetic steps are carried out in the same reactor without isolation of intermediates. nih.gov This can lead to significant time and resource savings.

Purification Methods: Robust and scalable purification methods are essential to ensure the final product meets the high purity requirements for research materials. Crystallization is often the preferred method for purification on an industrial scale as it can be more cost-effective and efficient than chromatography.

Safety and Environmental Considerations: A thorough risk assessment of the entire process is necessary to ensure safe operation on an industrial scale. The use of hazardous reagents should be minimized, and waste streams must be managed in an environmentally responsible manner.

Table 2: Considerations for Industrial-Scale Production

| Factor | Key Considerations |

| Scalability | Robustness of the reaction, heat transfer, mixing. |

| Cost-Effectiveness | Cost of raw materials, reagents, and solvents; recyclability of the chiral auxiliary. |

| Efficiency | Reaction yields, cycle times, implementation of telescoped processes. |

| Purity | Development of scalable purification methods (e.g., crystallization) to meet research-grade specifications. |

| Safety | Hazard analysis of all chemical transformations and handling procedures. |

| Environmental | Minimization of waste, use of greener solvents and reagents where possible. |

While specific industrial processes for this compound are often proprietary, the principles outlined above, based on the scalable Evans aldol methodology, provide a solid framework for its production for research applications.

Applications As a Chiral Synthon in Complex Molecule Synthesis

Utility in the Synthesis of Amino Acid and Hydroxy Acid Derivatives

The structure of (R)-4-N-Boc-amino-2-hydroxybutyric acid serves as a template for generating a variety of modified amino acids and hydroxy acids, which are themselves important components of larger molecules or targets of study.

This compound is a valuable precursor for synthesizing phosphonate (B1237965) analogues of biologically important molecules. Phosphonates are often used as stable surrogates for phosphates or carboxylates in medicinal chemistry. The synthesis of γ-amino-β-hydroxy alkylphosphonates, for instance, can be envisioned using this chiral synthon. These phosphonate derivatives are designed as stable mimics of compounds like (R)-4-amino-3-hydroxybutyric acid (GABOB), a known neuromodulator. researchgate.netnih.gov The development of such analogues is a key strategy in drug discovery to improve pharmacokinetic properties and biological activity.

The synthesis of γ-hydroxy-α-amino acid analogues is another significant application of this chiral building block. These structural motifs are found in numerous biologically active compounds and are valuable intermediates for pharmaceutical agents. nih.govnih.gov While biocatalytic routes using enzymes like aldolases and transaminases have been developed for the synthesis of γ-hydroxy-α-amino acids, nih.govnih.gov the use of defined chiral synthons like this compound provides a deterministic chemical pathway to specific stereoisomers. Its structure can be manipulated through established organic reactions to yield a variety of γ-hydroxy-α-amino acid derivatives with high stereochemical purity.

Depsipeptides are a class of compounds where one or more amide bonds are replaced by ester bonds. nih.gov They are often found in natural products with potent biological activities, including antimicrobial and anticancer properties. nih.govspringernature.com The synthesis of these molecules relies on building blocks that contain both hydroxyl and amino acid functionalities. This compound is an ideal candidate for such a building block. The hydroxyl group can participate in ester bond formation, while the protected amino and carboxyl groups allow for standard peptide coupling, enabling its incorporation into a growing depsipeptide chain. google.com This approach allows for the systematic synthesis of novel depsipeptides and analogues of natural products for structure-activity relationship studies.

Role in the Elaboration of Bioactive Compound Precursors (e.g., GABOB surrogates, butirosins)

The structural similarity of this compound to components of natural bioactive molecules makes it a key starting material for their synthesis.

Its isomeric counterpart, (S)-4-amino-2-hydroxybutyric acid (AHBA), is a unique side chain found in butirosins, a family of aminoglycoside antibiotics. researchgate.netnih.govpsu.edu This side chain is crucial for the antibiotic's activity and its ability to overcome certain bacterial resistance mechanisms. nih.govpsu.edu The synthesis of butirosin (B1197908) analogues and other aminoglycosides often involves the semi-synthetic addition of this AHBA side chain, underscoring the importance of having access to chiral precursors like 4-amino-2-hydroxybutyric acid. researchgate.netnih.gov

Furthermore, the compound serves as a precursor for surrogates of γ-amino-β-hydroxybutyric acid (GABOB), a metabolite of the neurotransmitter GABA with anticonvulsant properties. wikipedia.orgmedkoo.comresearchgate.netresearchgate.net The development of GABOB analogues is an active area of research aimed at creating agents with improved pharmacological profiles. nih.gov The defined stereochemistry of this compound is critical for synthesizing stereochemically pure GABOB surrogates, as the biological activity of GABOB enantiomers differs significantly. nih.gov

| Bioactive Compound | Related Moiety | Application of Synthon |

| Butirosins | (S)-4-amino-2-hydroxybutyric acid (AHBA) | Precursor for synthesizing the crucial AHBA side chain for antibiotic analogues. |

| GABOB | (R)-4-amino-3-hydroxybutyric acid | Starting material for the synthesis of stable phosphonate and other surrogates. |

Intermediacy in Pharmaceutical Chemistry Research (e.g., statin drug synthesis intermediates)

Statins are a class of cholesterol-lowering drugs that are among the most prescribed medications worldwide. nih.govmdpi.com Their structures feature a characteristic dihydroxy acid side chain which is crucial for their inhibitory activity against HMG-CoA reductase. nih.gov The synthesis of these complex side chains with precise stereochemistry is a significant challenge. While many industrial syntheses utilize enzymatic reactions or other chiral precursors, mdpi.comresearchgate.netmdpi.com chiral building blocks containing amino and hydroxyl groups are explored in alternative and developmental synthetic routes. The structural features of this compound make it a potential, though not widely documented, intermediate for the construction of novel statin side-chain analogues, where the amino group can be further functionalized or replaced to create diversity in the final molecule.

Employment in Peptide and Pseudopeptide Synthesis Research

The Boc-protected amino group and the free carboxylic acid make this compound suitable for standard solid-phase or solution-phase peptide synthesis protocols. nih.gov Its incorporation into peptide sequences allows for the creation of peptides and pseudopeptides with unique structural and functional properties. The hydroxyl group on the backbone can introduce conformational constraints, participate in hydrogen bonding to stabilize secondary structures, or serve as a point for further modification, such as glycosylation or attachment of other functional moieties. The use of such non-standard amino acids is a key strategy in designing peptide-based drugs with enhanced stability against enzymatic degradation and improved biological activity. mdpi.comnih.gov

Mechanistic Investigations and Reaction Chemistry

Stereochemical Control and Diastereoselectivity in Transformations

(R)-4-N-Boc-amino-2-hydroxybutyric acid is a valuable chiral precursor. The stereocenter at the C-2 position, bearing the hydroxyl group, has the potential to influence the stereochemical outcome of reactions at adjacent atoms or functional groups. This concept, known as substrate-controlled diastereoselectivity, is a cornerstone of asymmetric synthesis. In principle, the chiral environment established by the (R)-configured stereocenter can direct the approach of incoming reagents, leading to a preferential formation of one diastereomer over another.

However, specific studies detailing the use of this compound as a chiral auxiliary or as a substrate that directs the formation of new stereocenters with high diastereoselectivity are not extensively documented in readily available literature. Its primary role is often as a chiral building block, where the pre-existing stereochemistry is incorporated into a larger target molecule. The potential for its hydroxyl group to chelate to metal catalysts and thereby direct stereoselective transformations remains an area for further exploration.

Study of Protection and Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. The deprotection of the Boc group in this compound is a critical step for further functionalization of the resulting primary amine.

The most common method for Boc deprotection involves treatment with strong acids. The mechanism proceeds via protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the elimination of a stable tert-butyl cation and subsequent loss of carbon dioxide to yield the free amine.

Key considerations in deprotection include:

Reagent Choice: Trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent system, and hydrogen chloride (HCl) in solvents like 1,4-dioxane (B91453) or ethyl acetate (B1210297) are frequently employed.

Side Reactions: The liberated tert-butyl cation is an electrophile and can lead to side reactions, such as the alkylation of nucleophilic sites on the substrate or solvent. Scavengers like triethylsilane or thioanisole (B89551) are sometimes added to trap the cation and prevent these undesired outcomes.

Orthogonality: The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc, Cbz groups), which is a crucial strategy in multi-step synthesis.

The table below summarizes common strategies for the deprotection of the N-Boc group.

| Reagent System | Solvent(s) | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to RT, 1-2 h | Highly effective and common; TFA is volatile and corrosive. |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Ethyl Acetate | 4M HCl in Dioxane, RT, 1-6 h | Provides the amine as its hydrochloride salt; avoids TFA. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents, RT, overnight | A milder Lewis acid approach, useful if other acid-sensitive groups are present. |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | 1.2-1.5 equivalents, RT | A neutral approach, useful for substrates sensitive to strong acids. |

Regioselective Functionalization Studies

The presence of three distinct functional groups in this compound allows for various regioselective transformations. The reactivity of each site can be controlled by the appropriate choice of reagents and reaction conditions.

Carboxylic Acid Functionalization: The carboxylic acid is the most acidic site and can be selectively functionalized in the presence of the hydroxyl group. Standard esterification methods, such as reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) or using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed. Care must be taken with strongly acidic conditions that could prematurely cleave the Boc group.

Intramolecular Cyclization (Lactonization): A key regioselective reaction is the intramolecular esterification between the C-2 hydroxyl group and the C-1 carboxylic acid. This reaction, typically promoted by acid catalysis and heat, results in the formation of a five-membered ring, specifically a γ-butyrolactone. This transformation locks the molecule into a more rigid conformation and represents a selective reaction dictated by the proximity of the two functional groups.

Reaction Mechanism Elucidation in Derivatives Formation

The formation of derivatives from this compound is underpinned by well-established reaction mechanisms.

Mechanism of Acid-Catalyzed Lactonization: The formation of the γ-butyrolactone derivative proceeds through a classic acid-catalyzed intramolecular esterification mechanism:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen of the C-2 hydroxyl group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.

Tetrahedral Intermediate Formation: This attack forms a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original carboxyl hydroxyls, converting it into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The final protonated lactone is deprotonated by a base (e.g., water or the conjugate base of the acid catalyst) to yield the neutral γ-butyrolactone product and regenerate the acid catalyst.

This mechanism highlights the regioselectivity of the reaction, where the intramolecular nature strongly favors the formation of the thermodynamically stable five-membered lactone ring over intermolecular reactions.

Advanced Analytical Methodologies in R 4 N Boc Amino 2 Hydroxybutyric Acid Research

Chromatographic Techniques for Enantioseparation and Purity Assessment

Chromatographic methods are fundamental in separating and quantifying the enantiomers of (R)-4-N-Boc-amino-2-hydroxybutyric acid, thereby ensuring the stereochemical fidelity required for its applications.

High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the enantiomeric purity of chiral compounds. When direct separation on a chiral stationary phase proves challenging, chiral derivatization offers a reliable alternative. This pre-column derivatization technique involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These newly formed diastereomers exhibit distinct physical and chemical properties, which allows for their separation on a conventional achiral stationary phase column.

For this compound, derivatization can be targeted at either the carboxylic acid or the amino functional group (after deprotection of the Boc group). The resulting diastereomeric products can then be baseline-separated and quantified, allowing for the precise determination of the enantiomeric excess (e.e.).

Table 1: Illustrative HPLC Parameters for Chiral Derivatization

| Parameter | Specification |

| Column | Standard achiral C18 column |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water |

| Detector | UV-Vis at a specific wavelength |

| Derivatizing Agent | A chiral amine or acid chloride |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Chiral Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for chiral analysis. This technique can be employed in conjunction with a chiral stationary phase to separate the enantiomers of this compound before they are introduced into the mass spectrometer for detection and quantification.

Alternatively, LC-MS/MS can be used to analyze the diastereomers formed through chiral derivatization. The mass spectrometer's ability to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) allows for the highly specific detection of the target analytes, even in complex sample matrices. This enhances the accuracy and reliability of the enantiomeric purity assessment.

Table 2: Representative LC-MS/MS Settings for Chiral Analysis

| Parameter | Detail |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| LC Column | Chiral stationary phase or achiral C18 (post-derivatization) |

Spectroscopic and Spectrometric Characterization Methods (e.g., NMR for stereochemical analysis)

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation and stereochemical confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for determining the stereochemistry of chiral molecules.

Through the use of chiral solvating agents or chiral shift reagents, it is possible to induce diastereomeric interactions that result in separate and distinguishable signals for the enantiomers in the NMR spectrum. This allows for the direct determination of the enantiomeric ratio. Furthermore, advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to fully assign the proton (¹H) and carbon (¹³C) signals, thereby confirming the molecular structure and connectivity of the compound. High-resolution mass spectrometry (HRMS) is also utilized to determine the accurate mass and elemental composition, providing further evidence for the compound's identity.

Quantitative Profiling of Related Amine-Containing Metabolites

In various research contexts, it is often necessary to quantify not only this compound but also a range of related amine-containing metabolites. LC-MS/MS stands out as the premier analytical technique for this purpose due to its exceptional sensitivity, selectivity, and multiplexing capabilities.

A targeted LC-MS/MS method can be developed to simultaneously measure a panel of amine-containing compounds. This involves optimizing the chromatographic separation to resolve the analytes of interest and creating a specific MRM method for each compound. This approach allows for the accurate and precise quantification of these metabolites in various biological and chemical samples, providing valuable insights into metabolic pathways and reaction kinetics.

Computational Chemistry and Theoretical Studies of R 4 N Boc Amino 2 Hydroxybutyric Acid

Computational chemistry provides powerful tools for investigating the properties and behavior of molecules at an atomic level. For a chiral molecule like (R)-4-N-Boc-amino-2-hydroxybutyric acid, theoretical studies offer profound insights into its electronic structure, conformational preferences, and reactivity. These computational approaches, including Density Functional Theory (DFT) and molecular modeling, are instrumental in understanding the molecule's behavior and guiding its application in synthesis and materials science.

Biosynthesis and Metabolic Research Context

Investigation into the Biosynthesis of (2R)-4-amino-2-hydroxybutyric acid in Microorganisms (e.g., butirosins)

The unique and biologically important (2R)-4-amino-2-hydroxybutyric acid (AHBA) is a well-known substituent in butirosins, a group of aminoglycoside antibiotics produced by microorganisms like Bacillus circulans. nih.govresearchgate.net Extensive research has elucidated the biosynthetic pathway of this crucial side chain, which confers resistance to several common aminoglycoside-modifying enzymes. researchgate.netnih.gov

The biosynthesis of AHBA originates from L-glutamate and proceeds through a series of enzymatic reactions involving intermediates that are tethered to a specific acyl carrier protein (ACP), identified as BtrI. nih.gov This ACP-mediated pathway ensures the controlled and efficient synthesis of the AHBA moiety. The key steps are catalyzed by a dedicated cluster of genes, and several of the enzymes involved have been purified and characterized. nih.gov The pathway includes an ATP-dependent ligase (BtrJ), a pyridoxal (B1214274) phosphate-dependent decarboxylase (BtrK), and a two-component monooxygenase system (BtrO and BtrV) that facilitates the hydroxylation. nih.gov A notable feature of this pathway is the proposed γ-glutamylation of an ACP-bound γ-aminobutyrate intermediate, which may function as a protective group during the synthesis, a relatively rare mechanism in biosynthesis. nih.gov

Table 1: Key Enzymes in the Biosynthesis of the AHBA Side Chain of Butirosin (B1197908)

| Enzyme | Function |

|---|---|

| BtrI | Acyl Carrier Protein (ACP) that tethers biosynthetic intermediates. nih.gov |

| BtrJ | ATP-dependent ligase involved in the pathway. nih.gov |

| BtrK | Pyridoxal phosphate-dependent decarboxylase. nih.gov |

| BtrO & BtrV | A two-component flavin-dependent monooxygenase system responsible for hydroxylation. nih.gov |

| BtrH | Acyltransferase that transfers the completed AHBA side chain (as a γ-glutamylated dipeptide) from the ACP to the aminoglycoside core. researchgate.net |

| BtrG | An enzyme that cleaves the protective γ-glutamyl group after the side chain has been transferred to the aminoglycoside. researchgate.net |

Role in Metabolic Pathways as a Biosynthetic Precursor

The AHBA moiety, synthesized as described above, functions as a critical biosynthetic precursor that is ultimately incorporated into the final antibiotic structure. Research has demonstrated that the AHBA side chain is transferred from the acyl carrier protein BtrI to the parent aminoglycoside, ribostamycin. researchgate.net This transfer is not direct; instead, AHBA is transferred as a γ-glutamylated dipeptide by the acyltransferase BtrH. researchgate.net

Following this transfer, the protective γ-glutamyl group is removed by the enzyme BtrG. researchgate.net This final deprotection step yields the mature butirosin molecule. The exploitation of this pathway has shown promise for the chemoenzymatic synthesis of novel AHBA-bearing aminoglycosides, highlighting the potential to create new antibiotic variants by leveraging these natural biosynthetic tools. researchgate.net

Research into Analogues of Naturally Occurring Amino Acids and Hydroxy Acids

(S)-4-amino-2-hydroxybutyric acid is itself considered an analogue of γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain. This relationship has spurred research into its potential to modulate GABAergic systems. The study of such analogues is a vibrant area of medicinal chemistry, aimed at understanding structure-activity relationships and developing new therapeutic agents.

For instance, research on the enantiomers of a related compound, 4-amino-3-hydroxybutanoic acid (GABOB), has revealed distinct stereochemical requirements for activity at different GABA receptor subtypes (GABA(A), GABA(B), and GABA(C)). nih.gov This demonstrates the nuanced biological effects that small structural changes, such as the position of a hydroxyl group, can impart.

Furthermore, there is broad scientific interest in the metabolic roles of other small hydroxy acids. 2-Hydroxybutyric acid, for example, has been identified as an early biomarker for insulin (B600854) resistance and impaired glucose regulation. wikipedia.org Its production is linked to the catabolism of amino acids like threonine and methionine and to states of increased oxidative stress that elevate the rate of glutathione (B108866) synthesis. wikipedia.org The investigation into metabolites like 2-hydroxybutyric acid and β-hydroxybutyrate underscores the importance of understanding the metabolic pathways of hydroxy acids and their potential as indicators of metabolic health. nih.govresearchgate.net This broader context fuels interest in understanding the complete metabolic roles and potential applications of compounds like (R)-4-amino-2-hydroxybutyric acid and its analogues.

常见问题

Q. What are the standard synthetic routes for (R)-4-N-Boc-amino-2-hydroxybutyric acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves Boc protection of the amino group followed by hydroxylation and carboxylation steps. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaHCO₃) to protect the amino group .

- Hydroxylation : Introduce the hydroxyl group via stereoselective oxidation or enzymatic catalysis to retain the (R)-configuration.

- Purification : Optimize yield by using flash chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from polar solvents like methanol/water mixtures .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and temperature (0–25°C) to minimize side reactions.

Q. How is the purity of this compound assessed in research settings?

Methodological Answer: Purity is evaluated using:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm). Mobile phases: acetonitrile/water (0.1% TFA) gradients. Purity thresholds >97% are typical for research-grade material .

- NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR. Key peaks: Boc tert-butyl protons (δ 1.4 ppm), hydroxyl protons (δ 2.5–3.5 ppm), and carboxylate carbons (δ 170–175 ppm).

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (error margin <0.4%) .

Q. What role does this compound play in peptide synthesis?

Methodological Answer: This compound serves as a chiral building block for introducing hydroxylated β-amino acid residues into peptides. Key strategies:

- Coupling Reactions : Use carbodiimide reagents (e.g., DCC or EDC) with HOBt/DMAP to activate the carboxyl group for amide bond formation .

- Deprotection : Remove the Boc group with TFA (20–50% in DCM) for 30–60 minutes, followed by neutralization with DIEA .

- Solid-Phase Synthesis : Incorporate into resin-bound peptides using Fmoc/t-Bu strategies, ensuring compatibility with orthogonal protecting groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of Boc-protected amino acids during synthesis?

Methodological Answer: Stereochemical discrepancies arise from racemization or misconfiguration during hydroxylation. Mitigation strategies include:

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers and confirm the (R)-configuration .

- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures (e.g., comparing bond angles and torsion angles to literature data) .

- Circular Dichroism (CD) : Monitor optical activity in the 200–250 nm range to detect configuration-specific Cotton effects .

Q. What are the challenges in maintaining the stability of this compound under different experimental conditions?

Methodological Answer: Stability issues include Boc group hydrolysis and hydroxyl group oxidation. Solutions:

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent moisture-induced degradation .

- Reaction Conditions : Avoid strong acids/bases during coupling; use mild oxidants (e.g., TEMPO/NaClO) for hydroxyl group retention .

- Lyophilization : For long-term storage, lyophilize the compound after adjusting pH to 4–5 (prevents carboxylate protonation issues) .

Q. How do substituents on the aromatic ring influence the reactivity of Boc-protected amino acid derivatives in solid-phase synthesis?

Methodological Answer: Electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl derivatives) enhance electrophilicity, affecting coupling efficiency:

- Steric Effects : Bulky substituents (e.g., trifluoromethyl) may reduce reaction rates; use microwave-assisted synthesis (50–80°C, 10–30 minutes) to overcome steric hindrance .

- Electronic Effects : Electron-deficient aromatic rings require stronger activating agents (e.g., HATU instead of HOBt) for amide bond formation .

- Analytical Validation : Monitor substituent effects via Hammett plots (σ values) or DFT calculations to predict reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。